molecular formula C18H13N3S B2992278 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile CAS No. 209412-02-2

2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile

Cat. No.: B2992278
CAS No.: 209412-02-2
M. Wt: 303.38
InChI Key: BXFIKXZZVRUCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile is a chemical compound with the molecular formula C18H13N3S. It is known for its unique structure, which includes a phenyl group, a pyridazinyl ring, and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile typically involves the reaction of pyridine with 2-bromoethylamine hydrobromide in acetonitrile . The reaction conditions include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl and pyridazinyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The pyridazinyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Shares the phenylsulfanyl and pyridazinyl moieties but differs in the presence of amino and cyano groups.

    2-Phenyl-6-(phenylsulfanyl)pyridine: Lacks the acetonitrile group but retains the phenylsulfanyl and pyridine rings.

Uniqueness

2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-phenyl-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c19-13-16(14-7-3-1-4-8-14)17-11-12-18(21-20-17)22-15-9-5-2-6-10-15/h1-12,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFIKXZZVRUCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.